Product packaging for 5-Chloro-N,2-dihydroxybenzamide(Cat. No.:CAS No. 37551-43-2)

5-Chloro-N,2-dihydroxybenzamide

Cat. No.: B1295768
CAS No.: 37551-43-2
M. Wt: 187.58 g/mol
InChI Key: VGDCRPRQQPVICX-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Derivative Research

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. This structural motif is a cornerstone in drug discovery and development, with numerous benzamide derivatives having been developed into successful therapeutic agents across a wide range of applications. The versatility of the benzamide scaffold allows for a high degree of chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Research into benzamide derivatives has yielded a diverse array of bioactive molecules. For instance, substituted benzamides are well-established as antipsychotic and antiemetic drugs. Beyond the central nervous system, research has demonstrated their potential as anticancer, anti-inflammatory, and antimicrobial agents. The inclusion of a chlorine atom on the benzene ring, as seen in 5-Chloro-N,2-dihydroxybenzamide, is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, which can significantly influence its biological activity. The 2-hydroxy group further adds to the complexity and potential for interaction with biological targets.

Significance as a Hydroxamic Acid Derivative in Medicinal Chemistry

The presence of a hydroxamic acid functional group (-C(=O)N(OH)-) in this compound is of particular significance. Hydroxamic acids are recognized as a "privileged" structure in medicinal chemistry due to their ability to chelate metal ions. This property is central to their mechanism of action as inhibitors of various metalloenzymes.

The most prominent examples of hydroxamic acid-based drugs are histone deacetylase (HDAC) inhibitors used in cancer therapy. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. The hydroxamic acid moiety effectively binds to the zinc ion in the active site of these enzymes, leading to their inhibition. The potential for this compound to act as a metal-chelating agent makes it a candidate for investigation in areas where metalloenzyme inhibition is a therapeutic strategy.

Overview of Research Trajectories for Analogous Compounds

While specific research on this compound is limited, studies on analogous compounds provide a roadmap for potential research directions. A significant body of research exists for N-substituted 5-chlorosalicylamides and other benzamide derivatives, which have been investigated for a variety of biological activities.

For example, a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of the respiratory syncytial virus (RSV). nih.gov These studies highlight the potential of the 5-chlorosalicylamide (B1209129) scaffold in the development of antiviral agents. The research involved the synthesis of a library of analogues and their evaluation in cell-based assays to determine their efficacy and cytotoxicity.

Furthermore, derivatives of 5-chlorosalicylic acid, the precursor to this compound, have been explored for their antimicrobial properties. Studies on sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The synthesis of these analogues often involves the coupling of 5-chlorosalicylic acid with various amines to generate a diverse set of compounds for biological screening.

The general synthetic approach to benzamide derivatives often involves the reaction of a carboxylic acid (or its activated form, such as an acyl chloride) with an amine. In the case of this compound, this would likely involve the reaction of 5-chlorosalicylic acid with hydroxylamine (B1172632). The characterization of such compounds typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the chemical structure.

Data on Related Benzamide Derivatives

To illustrate the type of research data generated for compounds analogous to this compound, the following tables present information on related benzamide and salicylanilide (B1680751) derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 37551-43-2Commercially available
Molecular Formula C7H6ClNO3Commercially available
Molecular Weight 187.58 g/mol Commercially available
Appearance SolidInferred from related compounds
IUPAC Name This compoundCommercially available

Table 2: Biological Activity of an Analogous Benzamide Derivative

CompoundTarget Organism/VirusActivitySource
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MRSA)MIC: 15.62-31.25 µmol/L nih.gov
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analoguesRespiratory Syncytial Virus (RSV)Potent inhibitors nih.gov

Table 3: Common Characterization Techniques for Benzamide Derivatives

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the carbon-hydrogen framework of the molecule.
Infrared (IR) Spectroscopy To identify the presence of key functional groups, such as the amide and hydroxyl groups.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern of the molecule.
Elemental Analysis To determine the percentage composition of elements in the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO3 B1295768 5-Chloro-N,2-dihydroxybenzamide CAS No. 37551-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N,2-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClNO3/c8-4-1-2-6(10)5(3-4)7(11)9-12/h1-3,10,12H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDCRPRQQPVICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068036
Record name Benzamide, 5-chloro-N,2-dihydroxy-
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Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

37551-43-2
Record name 5-Chloro-N,2-dihydroxybenzamide
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Record name Benzamide, 5-chloro-N,2-dihydroxy-
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Record name Benzamide, 5-chloro-N,2-dihydroxy-
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Record name Benzamide, 5-chloro-N,2-dihydroxy-
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Record name 5-chloro-N,2-dihydroxybenzamide
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Synthetic Methodologies and Chemical Transformations of 5 Chloro N,2 Dihydroxybenzamide

Established Synthetic Pathways for 5-Chloro-N,2-dihydroxybenzamide

The synthesis of this compound, a derivative of salicylic (B10762653) acid, fundamentally relies on the formation of a hydroxamic acid from a corresponding carboxylic acid or its activated form. The most common and established pathway involves the reaction of a 5-chlorosalicylic acid derivative with hydroxylamine (B1172632) or one of its salts.

A typical synthetic route commences with 5-chloro-2-hydroxybenzoic acid (5-chlorosalicylic acid). To facilitate the reaction with hydroxylamine, the carboxylic acid is usually "activated" to increase its reactivity. A common method is the conversion of the carboxylic acid into an acyl chloride. This is often achieved by treating 5-chloro-2-hydroxybenzoic acid with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting 5-chloro-2-hydroxybenzoyl chloride is a highly reactive intermediate.

This activated intermediate is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to neutralize the HCl and facilitate the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the acyl chloride. The reaction yields the desired this compound.

Alternatively, the synthesis can proceed via an ester intermediate. 5-chloro-2-hydroxybenzoic acid can be esterified, for example, to methyl 5-chloro-2-hydroxybenzoate. This ester can then be reacted with a basic solution of hydroxylamine. nih.goveurjchem.com This method is often preferred due to the stability of the ester intermediate compared to the more reactive and moisture-sensitive acyl chloride. nih.gov

Advanced Synthetic Approaches for Hydroxamic Acid Scaffolds

The development of novel drugs has spurred the creation of more advanced and versatile synthetic methods for preparing hydroxamic acid scaffolds. nih.gov These approaches offer improvements in yield, substrate scope, and functional group tolerance. researchgate.netorganic-chemistry.org

Amide Bond Formation Strategies

The core of hydroxamic acid synthesis is the formation of the amide bond. Modern synthetic chemistry offers several sophisticated strategies beyond the simple activation with thionyl chloride.

Peptide Coupling Reagents: A wide array of coupling agents, commonly used in peptide synthesis, can be employed to facilitate the reaction between a carboxylic acid and hydroxylamine. Reagents such as 1-Hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) can activate the carboxylic acid, enabling a direct and efficient one-pot reaction with hydroxylamine under mild conditions. google.com

From Esters: The reaction of methyl or ethyl esters with aqueous hydroxylamine in the presence of a base like KOH or NaOH is a very common and smooth method for producing hydroxamates. nih.gov

Biocatalytic Synthesis: An emerging approach involves the use of enzymes to catalyze amide bond formation. Adenylating enzymes, for instance, can activate amino acids, which can then react with nucleophiles like amines. nih.gov This chemoenzymatic process offers high specificity and environmentally friendly conditions, reducing the generation of waste products. nih.gov

Masked Isocyanate Precursors: A novel method involves the reaction of unactivated carboxylic acids with stable, blocked O-substituted isocyanates. This approach demonstrates broad functional group tolerance and avoids side reactions often associated with traditional methods. organic-chemistry.org

Table 1: Comparison of Amide Bond Formation Strategies for Hydroxamic Acids

Starting Material Reagents Key Features
Carboxylic Acid Thionyl Chloride, then Hydroxylamine Two-step process via a reactive acyl chloride intermediate. nih.gov
Carboxylic Acid Peptide Coupling Reagents (e.g., DIC, HOBt), Hydroxylamine Mild, one-pot reaction with high efficiency. google.com
Ester (Methyl or Ethyl) Hydroxylamine, Base (e.g., KOH, NaOH) Smooth reaction with stable intermediates. nih.gov
Carboxylic Acid Blocked O-Isocyanate Precursors, Base (e.g., Et₃N) Novel method with broad functional group tolerance. organic-chemistry.org
Amino Acid Adenylating Enzyme, Amine Biocatalytic, environmentally friendly approach. nih.gov

Functional Group Transformations

Hydroxamic acids can also be synthesized by transforming other functional groups. One notable method involves the conversion of aldehydes. Aromatic aldehydes can be oxidized in a solution of sodium nitritotrihydrate (Na₂N₂O₃) to rapidly yield the corresponding hydroxamic acid. nih.gov Another approach is the metal-free oxidative amidation of aldehydes, which uses N-hydroxysuccinimide and a catalyst for electron transfer. nih.gov

Derivatization Strategies for Bioactivity Modulation

To enhance biological activity, selectivity, and pharmacokinetic properties, the core structure of this compound can be systematically modified. Derivatization strategies typically focus on altering substituents on the aromatic ring or making changes to the hydroxamic acid functional group itself. nih.gov

Substituent Variations on the Benzene (B151609) Ring

The electronic properties and steric profile of the benzamide (B126) ring can be fine-tuned by introducing different substituents. The existing chloro and hydroxyl groups on this compound already influence its properties.

Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs (like -OCH₃, -CH₃) increase the electron density of the benzene ring, which can affect binding interactions and reactivity. libretexts.org Conversely, EWGs (like -NO₂, -CF₃) decrease the ring's electron density. libretexts.orgmsu.edu For instance, in a series of N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring was shown to enhance inhibitory activity against certain enzymes. nih.gov

Steric Effects: The size and position of substituents can influence the molecule's conformation. nih.gov Introducing bulky groups near the reaction center can hinder binding to a target protein but can also be used to achieve selectivity. libretexts.org

Lipophilicity: Modifying substituents also alters the compound's lipophilicity, which is a critical parameter for drug absorption and distribution. Adding halogen atoms or alkyl groups generally increases lipophilicity. nih.gov Studies on substituted benzamides have shown that an aromatic hydroxyl group can paradoxically increase apparent lipophilicity by forming an intramolecular hydrogen bond that masks the polarity of the amide group. nih.gov

Table 2: Examples of Substituent Effects on Benzamide Derivatives

Substituent Type Example Group General Effect on Benzene Ring Potential Impact on Bioactivity
Electron-Donating -CH₃, -OCH₃ Increases electron density, activates the ring. libretexts.org Can modulate binding affinity and metabolic stability.
Electron-Withdrawing -NO₂, -Cl, -CF₃ Decreases electron density, deactivates the ring. msu.edu Can enhance binding to electron-deficient pockets, affects pKa.
Halogens -F, -Cl, -Br Inductively withdrawing, weakly deactivating. libretexts.org Often used to increase lipophilicity and metabolic stability.
Hydroxyl -OH Electron-donating by resonance, activating. msu.edu Can form key hydrogen bonds with biological targets. nih.gov

Modifications at the Hydroxamic Acid Moiety

The hydroxamic acid group (-CONHOH) is crucial for the metal-chelating activity of these compounds but can sometimes be associated with metabolic instability or toxicity. acs.orgunica.it Therefore, modifications to this moiety are a key area of research.

N-Substitution: Replacing the hydrogen on the nitrogen of the hydroxamic acid with an alkyl or aryl group can influence the acidity and chelating properties of the functional group. unica.it

Bioisosteric Replacement: To improve the safety profile, the hydroxamic acid group may be replaced with a bioisostere—a different functional group with similar physical or chemical properties that elicits a similar biological response. Common bioisosteres for hydroxamic acids include carboxylic acids, thiols, o-aminoanilides, and various heterocyclic structures like oxadiazoles. unica.it This strategy aims to retain the desired biological activity while mitigating potential issues like mutagenicity, which can be linked to the hydroxamic acid function. acs.orgunica.it

Molecular Mechanisms of Action of 5 Chloro N,2 Dihydroxybenzamide and Its Analogs

Enzyme Inhibition Profiles

Histone Deacetylase (HDAC) Inhibition Mechanisms

5-Chloro-N,2-dihydroxybenzamide belongs to the benzamide (B126) class of histone deacetylase (HDAC) inhibitors. nih.gov These inhibitors are characterized by a specific chemical structure that allows them to interact with and block the activity of HDAC enzymes. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, proteins that package DNA into chromatin. This deacetylation process leads to a more condensed chromatin structure, which generally represses gene transcription. By inhibiting HDACs, these compounds help maintain a more open chromatin state, allowing for the transcription of various genes, including tumor suppressor genes. nih.gov

The general structure of HDAC inhibitors, including benzamides, consists of three key components: a cap group that interacts with the surface of the enzyme's active site, a linker region, and a zinc-binding group that chelates the zinc ion essential for the catalytic activity of HDACs. nih.gov In the case of this compound analogs, the 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment can act as a cap group, contributing to hydrophobic interactions at the opening of the active site. nih.gov

Research has shown that benzamide-containing HDAC inhibitors exhibit a preference for inhibiting HDAC3, an enzyme highly expressed in resting T cells. nih.gov The mechanism of inhibition can vary among different analogs. For instance, some 2-aminobenzamide (B116534) derivatives act as slow-on/tight-binding inhibitors for certain HDAC isoforms while being fast-on/fast-off competitive inhibitors for others. nih.gov This differential inhibition is influenced by substitutions on the benzamide ring. For example, a fluorine atom at the 4-position of the 2-aminobenzamide ring enhances selectivity for HDAC3, whereas larger substituents at the 5-position, such as a phenyl group, increase selectivity for HDAC1 and HDAC2 over HDAC3. nih.gov

A study on novel 5-pyridinyl-1,2,4-triazoles designed as dual inhibitors of HDAC2 and Focal Adhesion Kinase (FAK) demonstrated that modifications to the HDAC pharmacophore can lead to potent and selective inhibitors. nih.gov One such compound, 6a , exhibited high selectivity for HDAC2 over other class I and class IIb HDACs. nih.gov

Table 1: Inhibitory Activity and Selectivity of a 5-pyridinyl-1,2,4-triazole Analog (Compound 6a) against various HDAC isoforms.

HDAC IsoformIC50 (µM)Selectivity vs. HDAC2
HDAC1>300~137-fold
HDAC20.090-
HDAC33.41~38-fold
HDAC613.88~154-fold
HDAC87.12~79-fold

Data sourced from a study on dual HDAC2/FAK inhibitors. nih.gov

The structure-activity relationship (SAR) analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine-based HDAC inhibitors revealed that smaller substituents, like a methoxy (B1213986) group, are beneficial for inhibitory activity. nih.gov One compound, L20 , demonstrated class I selectivity, with a particularly high inhibitory activity against HDAC3. nih.gov

Table 2: Inhibitory Activity and Selectivity of a 5-chloro-4-((substituted phenyl)amino)pyrimidine Analog (Compound L20) against various HDAC isoforms.

HDAC IsoformIC50 (µM)Selectivity Index vs. HDAC6
HDAC10.684>1462
HDAC22.548>392
HDAC30.217>4608
HDAC6>1000-

Data sourced from a study on the discovery and SAR analysis of these HDAC inhibitors. nih.gov

Metalloprotease (e.g., Matrix Metalloproteinases, ADAMs) Inhibition

While the primary focus of research on this compound and its analogs has been on other enzyme targets, the broader class of hydroxamate-containing compounds, which share a similar zinc-binding functional group, are well-known inhibitors of metalloproteases. This suggests a potential for this compound derivatives to also inhibit these enzymes. Metalloproteases, including Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components and the processing of cell surface proteins. Their dysregulation is implicated in various pathological processes. The hydroxamic acid moiety in many metalloprotease inhibitors effectively chelates the active site zinc ion, leading to the inhibition of the enzyme. Given that this compound contains a hydroxamic acid-like N,2-dihydroxybenzamide structure, it is plausible that it and its analogs could exhibit inhibitory activity against metalloproteases. However, specific studies focusing on the inhibition of MMPs or ADAMs by this compound are not extensively reported in the provided search results.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.gov Sulfonamides are a classic class of CA inhibitors, but other chemical scaffolds have also been explored. mdpi.comresearchgate.net

Research has demonstrated that derivatives containing a 5-chloro-2-hydroxyphenyl group can act as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov In a series of N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides, the compound with a 5-chloro-2-hydroxyphenyl substituent (5f ) was found to be a potent inhibitor of the tumor-associated isoform hCA IX. nih.gov Its activity was slightly better than the analog with a 2-hydroxy-3,5-dimethylphenyl group. nih.gov Interestingly, replacing the 5-chloro-2-hydroxyphenyl group with a simple 2-hydroxyphenyl substituent resulted in a decrease in inhibitory activity against hCA IX. nih.gov

Another study on benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides showed that a 5-chloro-2-hydroxyphenyl substituent (4f ) led to a slight decrease in hCA IX inhibitory activity compared to a 2-hydroxy-5-methylphenyl substituent. nih.gov These findings highlight the importance of the substitution pattern on the phenyl ring for modulating the inhibitory potency and selectivity against different CA isoforms.

The inhibition mechanism of sulfonamide-based CA inhibitors typically involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion that is crucial for the catalytic reaction. mdpi.com While the investigated compounds containing the 5-chloro-2-hydroxyphenyl moiety are not direct analogs of this compound, their activity suggests that the 5-chloro-2-hydroxyphenyl scaffold can be incorporated into molecules that effectively inhibit carbonic anhydrases.

Table 3: Inhibitory Activity of Selected Compounds against hCA IX.

CompoundSubstituent on Pyrazole RinghCA IX Inhibition (Ki)
4f 5-chloro-2-hydroxyphenylSlightly decreased activity
5f 5-chloro-2-hydroxyphenylPotent inhibition

Data based on a study of benzenesulfonamides with pyrazole- and pyridazinecarboxamide moieties. nih.gov

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and the enzymatic browning of fruits and vegetables. nih.gov It catalyzes the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity). nih.gov Inhibition of tyrosinase is a key strategy for developing depigmenting agents and anti-browning compounds. nih.gov

Several studies have investigated the tyrosinase inhibitory potential of compounds structurally related to this compound. The presence of hydroxyl groups on an aromatic ring is a common feature of many tyrosinase inhibitors. For instance, compounds with a 2,4-dihydroxyphenyl substituent have been shown to be potent inhibitors of tyrosinase. nih.govmdpi.com The 2,4-dihydroxy moiety appears to be critical for strong binding to the tyrosinase active site through hydrogen bonding. nih.gov

One study on substituted N-benzylbenzamide derivatives found that the introduction of various substituents at the 5-position of the benzamide ring could modulate both tyrosinase inhibition and melanogenesis. doi.org Specifically, 5-aryl-substituted compounds generally showed better tyrosinase inhibitory activity than 5-alkyl-substituted compounds. doi.org This suggests that the nature of the substituent at the 5-position of the benzamide core is a key determinant of inhibitory potency. doi.org

The mechanism of inhibition can vary. Some compounds act as competitive inhibitors, while others may exhibit mixed-type or irreversible inhibition. nih.govnih.gov Kinetic studies are essential to elucidate the precise mechanism. For example, some isoflavones with hydroxyl groups at both the C7 and C8 positions have been identified as suicide substrates for mushroom tyrosinase, indicating an irreversible inhibitory mechanism. nih.gov

While direct studies on this compound as a tyrosinase inhibitor were not found in the provided search results, the structural features of its core, particularly the dihydroxybenzamide moiety, are present in known tyrosinase inhibitors. The 5-chloro substituent would further modify the electronic and steric properties of the molecule, potentially influencing its interaction with the tyrosinase active site.

Table 4: Tyrosinase Inhibitory Activity of Selected Compound Classes.

Compound ClassKey Structural FeatureGeneral Tyrosinase Inhibitory Activity
Substituted N-benzylbenzamides5-Aryl substitutionGenerally more potent than 5-alkyl substitution
Dihydroimidazothiazolones2,4-dihydroxyphenyl substituentPotent inhibition
Benzothiazoles2,4-dihydroxyphenyl substituentPotent inhibition

Information compiled from multiple studies on tyrosinase inhibitors. nih.govmdpi.comdoi.org

SPAK Kinase Inhibition

SPAK (STE20/SPS1-related proline/alanine-rich kinase) is a serine/threonine kinase that plays a role in regulating ion transport by phosphorylating and activating cation-chloride cotransporters. nih.gov Inhibition of the WNK-SPAK signaling pathway is a potential therapeutic strategy for conditions like salt-sensitive hypertension. nih.gov

Research has identified compounds with structural similarities to this compound as SPAK kinase inhibitors. Notably, Closantel, an anthelmintic drug with a structure similar to some N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)benzamide derivatives, was found to inhibit SPAK-regulated phosphorylation. nih.govgoogle.com

The mechanism of SPAK inhibition by these compounds can be ATP-competitive or non-competitive. To determine this, inhibitory effects are tested at different ATP concentrations. nih.gov For an ATP-competitive inhibitor, the IC50 value will increase as the ATP concentration increases. In the case of Closantel, its IC50 value for SPAK inhibition was not significantly affected by varying ATP concentrations, suggesting a non-ATP-competitive mechanism of action. nih.gov

Structure-activity relationship studies on N-(4-phenoxyphenyl)benzamide derivatives have led to the development of potent SPAK inhibitors. nih.gov These studies explore how different substituents on the benzamide and phenoxyphenyl rings affect inhibitory activity, guiding the design of more effective compounds. researchgate.net

Table 5: SPAK Kinase Inhibitory Activity of Closantel.

ATP Concentration (mM)IC50 (µM)
0.010.65
0.10.77
20.81

Data from a study on the discovery of novel SPAK inhibitors. nih.gov

Other Enzyme Target Modulations

The versatile scaffold of this compound and its analogs allows for their interaction with a variety of other enzyme targets, leading to a broad spectrum of biological activities.

Antiviral Activity: Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of human adenovirus (HAdV) replication. nih.gov Preliminary mechanistic studies suggest that some of these compounds may target the HAdV DNA replication process, while others appear to suppress later stages of the viral life cycle. nih.gov Another study demonstrated that similar compounds can inhibit the replication of respiratory syncytial virus (RSV). nih.gov

Antimicrobial Activity: Novel sulfonamides incorporating a 5-chloro-2-hydroxybenzamide scaffold have been synthesized and evaluated for their antimicrobial properties. One such compound, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide , showed significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus. researchgate.net

Other Kinase Inhibition: Beyond SPAK, analogs of this compound have been investigated as inhibitors of other kinases. For instance, 5-hydroxybenzothiophene-2-carboxamides, which share a similar core structure, have been developed as multi-targeted inhibitors of Clk (Cdc2-like kinase) and Dyrk (dual-specificity tyrosine-phosphorylation-regulated kinase) kinases, which are implicated in cancer. mdpi.comnih.gov The introduction of a 5-hydroxy group instead of a 5-methoxy group broadened the inhibitory profile to include Dyrk1A and Dyrk1B, in addition to Clk1. mdpi.com

This diverse range of enzyme inhibition profiles underscores the potential of the this compound scaffold as a privileged structure in drug discovery, capable of being modified to target a wide array of enzymes involved in various disease processes.

Ligand-Target Interactions and Cellular Pathway Modulation

The biological activity of this compound and its analogs, such as Niclosamide (B1684120), stems from their ability to interact with specific molecular targets and modulate key cellular signaling pathways. These interactions are fundamental to their observed effects in various experimental models.

Interaction with Biological Targets

Analogs of this compound have demonstrated potent inhibitory effects against viral pathogens by engaging with specific viral proteins. In the context of Respiratory Syncytial Virus (RSV), substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide derivatives have been identified as potent inhibitors of viral replication. nih.gov The primary molecular targets for anti-RSV drug discovery efforts are the viral fusion (F) protein, the nucleoprotein (N), and the RNA-dependent RNA polymerase (RdRp) complex. nih.gov By interacting with these targets, the compounds effectively disrupt the viral life cycle.

Modulation of Cellular Signaling Pathways

The antiviral activity of these compounds extends beyond direct interaction with viral proteins to the modulation of host cellular signaling pathways. RSV infection typically triggers an immune response by activating cell-intrinsic receptors, which leads to a signaling cascade involving interferon regulatory factor (IRF) and NF-κB. nih.gov Analogs of this compound have been shown to suppress RSV-induced activation of both IRF3 and NF-κB. nih.gov This modulation helps to control the production of inflammatory cytokines and chemokines associated with the viral infection. nih.gov

Niclosamide, a structurally related salicylamide (B354443), is recognized as a multi-targeted agent that inhibits several key pathways implicated in cancer, including the Wnt/β-catenin, mTOR, and STAT3 signaling pathways. nih.govnih.gov Its ability to interfere with these pathways underscores the broader potential of this class of compounds to modulate complex cellular processes. nih.govnih.gov

Melanin Binding Affinity

The interaction of chemical compounds with melanin can significantly influence their biological activity, particularly in pigmented tissues. While direct studies on the melanin binding of this compound are not extensively documented, research on analogous structures provides insight into this potential interaction. For instance, other compounds have shown a high binding affinity for melanin, which can affect their bioavailability and efficacy. This binding is often mediated by mechanisms such as charge transfer interactions.

Androgen Receptor (AR) Variant Degradation

The degradation of the androgen receptor (AR) and its splice variants is a key therapeutic strategy in castration-resistant prostate cancer. While some novel compounds have been developed as selective androgen receptor degraders (SARDs), there is no direct evidence in the provided search results to suggest that this compound or its immediate analogs function as SARDs. The development of agents that can induce the degradation of AR and its variants remains an active area of research.

STAT3 Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cell proliferation and survival and is often overactivated in various cancers. nih.gov Niclosamide, an analog of this compound, has been identified as a potent inhibitor of the STAT3 pathway. nih.govjcancer.org It effectively blocks the activation and transcriptional function of STAT3. nih.gov This inhibition leads to the suppression of downstream target genes that promote cell survival, such as Bcl-2 and Mcl-1, thereby inducing apoptosis in cancer cells with constitutively active STAT3. nih.govjcancer.org

Studies have shown that niclosamide and its analogs significantly decrease the expression of proteins within the STAT3 pathway. nih.gov Specifically, niclosamide has been shown to reduce the levels of phosphorylated STAT3 at the Tyr705 residue, preventing its dimerization and translocation to the nucleus. nih.govsci-hub.se This targeted inhibition of the STAT3 pathway is a key mechanism behind the anticancer properties observed for niclosamide and its derivatives. nih.govjcancer.org

Below is a data table summarizing the inhibitory effects of a Niclosamide analog on STAT3 signaling.

CompoundTarget Cell LinesEffect on STAT3 PathwayOutcomeReference
Compound B12 (Niclosamide Analog) MDA-MB-231, HCT-116, SW480Inhibits phosphorylation of STAT3 (Tyr705)Induces apoptosis, inhibits cancer cell migration sci-hub.se
Niclosamide Ovarian Cancer CellsReduces phosphorylated STAT3Inhibits proliferation, targets cancer stem cells nih.gov
Niclosamide Hepatocellular Carcinoma CellsInactivates phospho-STAT3 (Y705)Suppresses cell viability, induces apoptosis jcancer.org

Proposed Biological Mechanisms (e.g., Proton Shuttling)

One of the fundamental biological mechanisms proposed for niclosamide, and potentially applicable to its analogs, is its function as a protonophore, which facilitates the transport of protons across biological membranes. nih.govnih.gov This action, also known as proton shuttling, disrupts cellular pH homeostasis, a critical factor for many cellular functions. nih.govunc.edu

Niclosamide is lipophilic, allowing it to readily pass through membranes. nih.gov In acidic compartments within the cell, such as endosomes and lysosomes, the molecule becomes protonated. nih.gov This protonated form can then diffuse across the membrane into the more pH-neutral cytosol, where it releases the proton. nih.gov This cycle effectively shuttles protons from acidic organelles into the cytoplasm, leading to the neutralization of the acidic compartments and a decrease in cytoplasmic pH. nih.govunc.edu This disruption of proton gradients can inhibit processes that rely on specific pH environments, such as viral entry, which often requires endosomal acidification. nih.govresearchgate.net The protonophoric activity of niclosamide is considered a key part of its broad-spectrum antiviral and antiparasitic effects. nih.govresearchgate.net

Pharmacological and Biological Activities of 5 Chloro N,2 Dihydroxybenzamide Derivatives

Anti-cancer Activities

The quest for novel and effective anti-cancer agents has led to the investigation of numerous synthetic compounds, including derivatives of 5-Chloro-N,2-dihydroxybenzamide. These molecules have exhibited promising results in inhibiting cancer cell growth and inducing programmed cell death.

Antiproliferation and Apoptosis Induction in Cancer Cells

Derivatives of this compound have been shown to possess significant antiproliferative activity against various cancer cell lines. For instance, certain chalcone (B49325) derivatives related to this core structure have demonstrated broad-spectrum antiproliferative effects. nih.govresearchgate.net Studies have indicated that these compounds can suppress the growth of multiple tumor cell lines at micromolar concentrations. nih.govresearchgate.net

The mechanism behind this antiproliferative action often involves the induction of apoptosis, or programmed cell death. For example, 3-chloro-2,5-dihydroxybenzyl alcohol (CHBA), a related compound, has been shown to induce apoptosis in human cervical carcinoma (HeLa) cells. nih.gov This process is characterized by nuclear chromatin condensation and is mediated through the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as caspase-9 and caspase-3. nih.gov Furthermore, CHBA was found to cause DNA damage and inhibit DNA replication, leading to cell cycle arrest in the S phase. nih.gov Similarly, other chalcone derivatives have been observed to induce sub-G1 accumulation in cancer cells, indicative of apoptosis, by disrupting the microtubule network. nih.govresearchgate.net

Some benzamide (B126) derivatives have also been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), enzymes often implicated in inflammation and cancer progression. nih.gov By inhibiting these targets, these compounds can suppress cancer cell growth and induce apoptosis. nih.gov

Application in Specific Cancer Types (e.g., T-cell Lymphoma, Melanoma, Prostate Cancer)

The anti-cancer activity of this compound derivatives has been evaluated in several specific cancer types, showing notable efficacy.

In the context of prostate cancer , certain chalcone derivatives have been synthesized and shown to suppress androgen receptor (AR)-dependent transcription and DHT-dependent growth stimulation. nih.govresearchgate.net Importantly, these compounds were also effective against ligand-independent, constitutively active mutant AR found in castration-resistant prostate cancer (CRPC). nih.govresearchgate.net They exhibited broad-spectrum antiproliferative activity against various prostate cancer cell lines, including those that are androgen-independent and taxane-resistant. nih.govresearchgate.net For example, 5′-Chloro-2,2′-dihydroxychalcone demonstrated potent antiproliferative activity against androgen-independent prostate cancer cell lines DU145 and PC-3. researchgate.net

In melanoma , specific indole-2-carboxylate (B1230498) derivatives have shown potent antiproliferative activity against the LOX-IMVI melanoma cell line. mdpi.com For instance, compounds 3b and 3e from a synthesized series exhibited significant inhibitory effects, with IC50 values of 1.12 µM and 0.96 µM, respectively, highlighting their potential as BRAFV600E inhibitors. mdpi.com

While direct studies on T-cell lymphoma for this compound itself are not prevalent in the provided results, the broader class of benzamide derivatives has been investigated for its anticancer potential, suggesting a possible avenue for future research in this area.

Efficacy Against Drug-Resistant Cancer Cell Lines

A significant challenge in cancer therapy is the development of multidrug resistance (MDR). Derivatives of this compound have shown promise in overcoming this obstacle.

Certain chalcone derivatives have demonstrated efficacy against taxane-resistant prostate cancer cell lines and a multidrug-resistant subline. nih.govresearchgate.net This suggests that these compounds may circumvent common resistance mechanisms.

Furthermore, a novel benzamide derivative, VKNG-2, has been shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines that overexpress the ATP-binding cassette (ABC) transporter ABCG2, a key player in MDR. nih.gov VKNG-2 was found to reverse the resistance of the S1-M1-80 cell line to mitoxantrone (B413) and SN-38 by inhibiting the efflux function of the ABCG2 transporter. nih.gov This reversal of resistance was comparable to that of a known ABCG2 inhibitor, demonstrating the potential of such derivatives in combination therapies for drug-resistant cancers. nih.gov

Table 1: Antiproliferative Activity of Selected this compound Derivatives and Related Compounds

Compound/Derivative Cancer Cell Line Activity Reference
3-chloro-2,5-dihydroxybenzyl alcohol (CHBA) HeLa (Cervical Carcinoma) IC50 ~35 µM, induces apoptosis nih.gov
Chalcones 19 and 26 Multiple tumor cell lines Antiproliferative activity at 5-10 μM nih.gov
5′-Chloro-2,2′-dihydroxychalcone DU145 and PC-3 (Prostate Cancer) Potent antiproliferative activity researchgate.net
Indole-2-carboxylate 3b LOX-IMVI (Melanoma) IC50 = 1.12 µM mdpi.com
Indole-2-carboxylate 3e LOX-IMVI (Melanoma) IC50 = 0.96 µM mdpi.com
VKNG-2 S1-M1-80 (Colon Cancer) Reverses multidrug resistance nih.gov

Anti-infective Activities

In addition to their anti-cancer properties, derivatives of this compound have been investigated for their potential to combat infectious diseases, including bacterial, fungal, and parasitic infections.

Antimicrobial Properties (e.g., Antibacterial, Antifungal)

Several studies have highlighted the antibacterial activity of this compound derivatives. A series of novel sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold were synthesized and evaluated against a panel of bacteria. nih.gov One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, showed significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) ranging from 15.62 to 31.25 μmol/L. nih.gov Another derivative, N-(4-bromo-phenyl)-5-chloro-2-hydroxy-benzamide, exhibited a Minimum Inhibitory Concentration (MIC) of 0.76 µmol/L against Staphylococcus aureus. mdpi.com

In terms of antifungal activity, the results have been more varied. While some sulfonamide derivatives of 5-chloro-2-hydroxybenzoic acid exhibited almost no antifungal potency, other related structures have shown promise. nih.govresearchgate.net For instance, 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives have been reported as potential antifungal agents. nih.gov The rationale is that the azole ring structure is a common feature in many antifungal drugs. nih.gov One study on 2-chloro-N-phenylacetamide demonstrated antifungal activity against Aspergillus flavus strains, with MIC values ranging from 16 to 256 μg/mL. scielo.br The proposed mechanism of action involves binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.br

Antimalarial Efficacy against Plasmodium Species

The global challenge of malaria, exacerbated by drug resistance, has spurred the search for new antimalarial agents. While direct studies on this compound for antimalarial activity were not found in the search results, research on structurally related benzimidazole (B57391) and chalcone derivatives suggests a potential avenue for exploration. rsc.orgnih.gov The search for novel molecules to combat Plasmodium species is ongoing, and the structural features of this compound could be a starting point for the design of new antimalarial compounds. rsc.orgnih.gov

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Compound/Derivative Target Organism Activity (MIC) Reference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide Staphylococcus aureus (MSSA & MRSA) 15.62-31.25 μmol/L nih.gov
N-(4-bromo-phenyl)-5-chloro-2-hydroxy-benzamide Staphylococcus aureus 0.76 µmol/L mdpi.com
2-chloro-N-phenylacetamide Aspergillus flavus 16-256 μg/mL scielo.br

Antitrypanosomal Activity (e.g., Chagas Disease)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge, and the search for new, effective treatments is ongoing. While various nitrogen-containing heterocyclic compounds have been explored for their antitrypanosomal potential, research specifically detailing the activity of this compound derivatives against T. cruzi is not extensively represented in the current body of scientific literature. Studies have highlighted the potential of other classes of compounds, such as 5-nitro-2-aminothiazole-based amides and arylsulfonamides, which have shown activity against the parasite. nih.govresearchgate.netmdpi.com For instance, certain 5-nitro-2-aminothiazole derivatives have demonstrated activity against T. cruzi amastigotes. nih.gov Similarly, some arylsulfonamide derivatives have been evaluated for their trypanocidal activity. researchgate.netmdpi.com However, a direct and detailed investigation into the efficacy of this compound derivatives for the treatment of Chagas disease is an area that requires further exploration.

Antitubercular Activity against Mycobacterium tuberculosis

Derivatives of 5-chloro-2-hydroxybenzamide, also known as 5-chlorosalicylamides, have been the subject of investigation for their potential as antitubercular agents. A study focused on the structure-activity relationships of salicylanilides identified N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide as a compound with activity against Mycobacterium tuberculosis. nih.gov The research highlighted that a free phenolic hydroxyl group on the salicylic (B10762653) acid portion of the molecule is crucial for its antitubercular effect.

The potency of these salicylanilide (B1680751) derivatives was found to be influenced by the substitutions on both the salicylic acid and aniline (B41778) rings. While the 5-chloro substituent was present in the lead compound, replacement with other halogens such as fluorine, bromine, or iodine resulted in only minor changes in potency. nih.gov Interestingly, removal of the 5-chloro group led to a slight decrease in activity, whereas removal of the 2-hydroxy group completely abolished it. nih.gov This suggests the critical role of the salicylate (B1505791) hydroxyl group in the mechanism of action, which is proposed to involve the disruption of the proton gradient across the mycobacterial cell membrane. nih.gov

Table 1: Antitubercular Activity of Salicylanilide Derivatives

CompoundA-Ring SubstitutionAniline Ring SubstitutionActivity Notes
Lead Compound 5-Chloro, 2-Hydroxy3,5-bis(trifluoromethyl)phenylActive against M. tuberculosis
Analog 1 2-Hydroxy3,5-bis(trifluoromethyl)phenyl2-4 fold drop in potency
Analog 2 5-Chloro3,5-bis(trifluoromethyl)phenylInactive
Analog 3 5-Fluoro, 2-Hydroxy3,5-bis(trifluoromethyl)phenylMinor change in potency
Analog 4 5-Bromo, 2-Hydroxy3,5-bis(trifluoromethyl)phenylMinor change in potency
Analog 5 5-Iodo, 2-Hydroxy3,5-bis(trifluoromethyl)phenylMinor change in potency

This table is based on findings from a study on the structure-activity relationships of antitubercular salicylanilides. nih.gov

Synergy with Existing Antimicrobials (e.g., Colistin (B93849) Potentiation)

The potentiation of existing antibiotics is a key strategy to combat antimicrobial resistance. Colistin, a last-resort antibiotic for multidrug-resistant Gram-negative infections, is a candidate for such synergistic combinations. However, there is a lack of specific research in the scientific literature investigating the synergistic potential of this compound derivatives with colistin. While the concept of using adjuvants to enhance the efficacy of antibiotics is well-established, the specific application of this class of compounds in combination with colistin has not been reported.

Anti-inflammatory and Immunomodulatory Effects

Derivatives of 2-hydroxybenzamide have shown promise as anti-inflammatory agents. Research into N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated their potential to inhibit proteinases, with IC50 values significantly lower than the standard anti-inflammatory drug, acetylsalicylic acid. nih.gov Another study on 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) found that it could reduce inflammatory responses in activated microglial cells by inhibiting the production of nitric oxide and prostaglandin (B15479496) E2. nih.gov This compound was also shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These findings suggest that the substituted 2-hydroxybenzoic acid scaffold, which is structurally related to this compound, has potential anti-inflammatory effects.

PD-L1 Inhibition

The inhibition of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction is a major breakthrough in cancer immunotherapy. Small molecule inhibitors targeting this pathway are of significant interest. Research has been conducted on sulfonamide derivatives coupled with a salicylamide (B354443) scaffold as potential PD-L1 inhibitors. researchgate.net In a study, a series of these derivatives were synthesized and tested for their ability to inhibit PD-L1. Among the tested compounds, 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide demonstrated the highest activity, with an inhibition of 57.152%. researchgate.net Other related compounds also showed promising results, with inhibition percentages over 50%. researchgate.net These findings indicate that the 5-chlorosalicylamide (B1209129) core can be a valuable component in the design of novel PD-L1 inhibitors.

Table 2: PD-L1 Inhibition by 5-Chlorosalicylamide Derivatives

CompoundStructurePD-L1 Inhibition (%)
1 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide57.152
2 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide53.327
3 5-Chloro-2-methoxy-N-(4-(N-(4-methylphenyl)sulfamoyl)phenethyl)benzamide51.253
4 5-Chloro-N-(4-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)phenethyl)salicylamide51.058
5 5-Chloro-2-methoxy-N-(4-(N-(2,4-difluorophenyl)sulfamoyl)benzyl)benzamide50.993

This table summarizes the PD-L1 inhibitory activity of selected 5-chlorosalicylamide derivatives from a screening assay. researchgate.net

Neuroprotective Applications (e.g., Hypoxic Brain Injuries)

Other Therapeutic Explorations (e.g., Analgesic, Antipsychotic)

The core structure of this compound, a type of salicylamide, provides a foundation for the design of novel therapeutic agents. Salicylates, in general, are well-known for their anti-inflammatory and analgesic properties. researchgate.netnih.gov The introduction of a chlorine atom at the 5-position of the salicylic acid ring is a structural modification that has been shown in some classes of compounds to enhance potency. nih.gov This has prompted investigations into the pain-relieving potential of 5-chlorosalicylamide derivatives.

In parallel, the benzamide functional group is a key feature in a number of established antipsychotic drugs. These drugs often exert their effects by interacting with dopamine (B1211576) and serotonin (B10506) receptors in the brain. nih.govnih.gov Consequently, researchers are exploring whether derivatives of this compound can be designed to modulate these neuroreceptors and thereby exhibit antipsychotic activity.

Analgesic Activity

Research into the analgesic properties of compounds related to this compound has shown promising results. While direct studies on derivatives of this compound are limited, research on structurally similar molecules provides valuable insights.

For instance, a study on N-substituted salicylamides demonstrated that certain derivatives were more effective as analgesics than the parent compound, salicylamide. nih.gov This suggests that modifications to the amide group of the 5-chlorosalicylamide structure could lead to potent pain-relieving compounds. Another study on O-substituted salicylamides also reported analgesic and anti-inflammatory activities for some of the synthesized derivatives. nih.gov

Furthermore, research on (5-chloro-2-benzothiazolinon-3-yl)acetamide and propanamide derivatives, which share a 5-chloro-substituted aromatic ring, has revealed significant antinociceptive (pain-relieving) activity in various animal models. nih.govresearchgate.net In one study, a piperazine-substituted derivative of (5-chloro-2(3H)-benzothiazolon-3-yl)propanamide was found to be significantly more active than standard drugs like aspirin (B1665792) in all tested models of pain. researchgate.net Similarly, piperazine-substituted 5-chloro-2(3H)-benzoxazolone derivatives have been synthesized and shown to possess anti-inflammatory and analgesic properties. nih.gov

These findings collectively suggest that the 5-chlorinated phenylamide scaffold is a promising starting point for the development of new analgesic drugs.

Table 1: Analgesic Activity of Selected 5-Chloro-Substituted Derivatives

Compound ClassSpecific Derivative ExampleKey FindingsReference
(5-chloro-2(3H)-benzothiazolon-3-yl)propanamide derivatives1-[3-(5-chloro-2(3H)-benzothiazolon-3-yl)-propanoyl]-4-(4-chlorophenyl)piperazineSignificantly more active than aspirin and dipyrone (B125322) in tail clip, tail flick, hot plate, and writhing tests. researchgate.net
5-chloro-2(3H)-benzoxazolone derivativesPiperazine substituted derivativesShowed anti-inflammatory and analgesic activities in hot-plate and tail-flick tests. nih.gov
(5-chloro-2-benzothiazolinon-3-yl)acetamide derivativesNot specifiedCompounds were tested and showed antinociceptive activity. nih.gov

This table is for illustrative purposes and highlights findings from related compound classes, as direct data on this compound derivatives for analgesia is not yet available in the searched literature.

Antipsychotic Activity

The potential for this compound derivatives to act as antipsychotic agents stems from the well-established role of the substituted benzamide scaffold in targeting dopamine D2 and serotonin receptors, which are crucial in the pathophysiology of psychosis. nih.govnih.gov

Research has shown that various substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides are potent dopamine D2 receptor antagonists. nih.gov The affinity for these receptors is a key characteristic of many antipsychotic drugs. The substitution pattern on the aromatic ring significantly influences this activity. For example, salicylamides with a 5,6-dimethoxy substitution were found to be particularly potent inhibitors of [3H]spiperone binding to rat striatal dopamine D2 receptors. nih.gov While this is a different substitution from the 5-chloro-2-hydroxy pattern, it underscores the importance of the substituents on the salicylamide ring for antipsychotic potential.

Furthermore, studies on 4-amino-5-chloro-2-methoxy-benzamide derivatives have demonstrated their interaction with serotonin receptors, specifically the 5-HT4 receptor subtype. nih.gov The interaction with various serotonin receptor subtypes is another hallmark of atypical antipsychotic drugs. nih.govnih.gov The ability of these compounds to modulate serotonergic pathways suggests that 5-chlorobenzamide derivatives could have a profile consistent with antipsychotic efficacy.

While direct testing of this compound derivatives for antipsychotic activity has not been reported in the searched literature, the foundational knowledge from related benzamide and salicylamide compounds provides a strong rationale for their investigation in this therapeutic area.

Table 2: Receptor Binding Profile of Related Benzamide and Salicylamide Derivatives

Compound ClassReceptor TargetKey FindingsReference
Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]salicylamidesDopamine D2 ReceptorPotent antagonists, with some derivatives showing IC50 values of about 1 nM. nih.gov
4-amino-5-chloro-2-methoxy-benzamide derivativesSerotonin 5-HT4 ReceptorAct as agonists, indicating interaction with the serotonergic system. nih.gov
Traditional Antiemetics (some are benzamides)Dopamine D2 ReceptorHigh affinity for D2 receptors.
5-HT3 Antagonists (some are benzamides)Serotonin 5-HT3 ReceptorNanomolar affinity for the 5-HT3 site.

This table provides examples of receptor interactions of related compound classes to illustrate the potential mechanisms for antipsychotic activity, as direct data for this compound derivatives is not available in the searched literature.

Structure Activity Relationship Sar Studies of 5 Chloro N,2 Dihydroxybenzamide Analogs

Impact of Substituents on the Benzene (B151609) Ring

The substituted benzene ring is a core component of the 5-Chloro-N,2-dihydroxybenzamide scaffold. The type and position of substituents on this ring play a pivotal role in modulating the biological activity of the analogs, primarily by altering the electronic and steric properties of the molecule.

The presence of a chlorine atom at the 5-position of the benzamide (B126) ring is a recurring feature in many potent analogs. In studies of related salicylanilide (B1680751) derivatives, which share the 5-chlorosalicylamide (B1209129) core, this substitution is often retained, suggesting its importance for activity. For instance, a series of novel sulfonamides built upon a 5-chloro-2-hydroxybenzoic acid scaffold were evaluated for antimicrobial activity, with the most active compound retaining the 5-chloro substitution. researchgate.net Similarly, in the development of antiviral agents against Respiratory Syncytial Virus (RSV) and Human Adenovirus (HAdV), potent inhibitors were derived from a substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide scaffold, highlighting the favorable role of the chlorine at this position. nih.govnih.gov The modification of the anticestodal drug Niclosamide (B1684120), which is chemically 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, also involves retaining the pharmacophoric groups, including the 5-chloro substituent, to preserve its biological effect. researchgate.netkpfu.ru

The hydroxyl group at the 2-position (ortho to the amide linkage) is a critical structural feature. This phenolic hydroxyl group is essential for the activity of many salicylamide-type compounds. Its deprotonation is a key step in the formation of water-soluble ammonium (B1175870) salts, which can improve the molecule's properties without sacrificing the core pharmacophore. kpfu.ru The hydroxyl group, along with the amide group, facilitates hydrogen bonding, which can be crucial for binding to biological targets. In the synthesis of numerous derivatives, including esters, hydrazides, and hydrazones from 5-chloro-2-hydroxy-N-phenylbenzamide, the 2-hydroxyl group is consistently maintained as a foundational element of the parent structure. lew.roresearchgate.net

The introduction of various other functional groups onto the benzene ring or associated phenyl rings has been systematically explored to refine the activity of this compound analogs. These modifications can significantly impact potency and selectivity.

For example, in a series of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogs developed as RSV inhibitors, the substitution on the N-phenyl ring was varied. nih.gov Introducing different aryl groups, such as a 3,5-bis(trifluoromethyl)benzyl group, led to the most potent anti-RSV activity in the series. nih.gov In contrast, long-chain alkyl groups at this position were found to be unfavorable for activity. nih.gov

In other studies, nitro and trifluoromethyl substituents on related salicylanilide structures were shown to result in potent growth inhibition against certain bacteria. The synthesis of derivatives containing a sulfonamide moiety has also yielded compounds with significant antibacterial activity against methicillin-resistant Staphylococcus aureus. researchgate.net The conversion of the parent acid to a methyl ester is a common synthetic step, creating intermediates for further derivatization. lew.ronih.gov

Analog/Derivative ClassSubstituent ModificationObserved Effect on ActivityReference
N-(Aryl)-5-chloro-2-hydroxybenzamides3,5-bis(trifluoromethyl)benzyl on N-phenyl ringMost potent anti-RSV activity in the series, with a 2.59 log reduction in viral titer. nih.gov
N-(Aryl)-5-chloro-2-hydroxybenzamidesLong-length alkyl groups on N-phenyl ringConsidered unfavorable for anti-RSV activity. nih.gov
5-chloro-N-(phenyl)-2-hydroxybenzamidesNitro and trifluoromethyl groupsPotent growth inhibition (82–90%) against Desulfovibrio piger.
5-chloro-2-hydroxybenzamide-sulfonamidesN-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl} groupMost active compound against methicillin-resistant Staphylococcus aureus (MIC 15.62-31.25 μmol/L). researchgate.net
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamidesVarious substitutions leading to compound 15Improved anti-HAdV activity (IC50 = 0.27 μM) and significantly decreased cytotoxicity compared to lead compound. nih.gov

Significance of the Hydroxamic Acid Functionality

The hydroxamic acid group (-CONHOH) is a privileged structural motif in medicinal chemistry, largely due to its unique chemical properties. Its presence in the this compound structure is predicted to be a primary driver of its biological activity.

A defining characteristic of the hydroxamic acid functionality is its ability to act as a bidentate chelating agent for metal ions. It typically coordinates metal ions through the carbonyl oxygen and the hydroxylamino oxygen. This metal-binding capacity is the basis for the mechanism of action of many hydroxamic acid-based drugs, particularly enzyme inhibitors. By chelating essential metal cofactors (such as Zn²⁺ or Fe³⁺) in the active site of enzymes like histone deacetylases (HDACs) or matrix metalloproteinases (MMPs), these compounds can effectively block enzyme function. While direct studies on the metal chelation of this compound itself are limited, the presence of the hydroxamic acid group strongly implies that this mechanism is a key component of its biological activity.

Modifying the N-hydroxylamine moiety can have profound effects on the compound's properties, including its stability, polarity, and biological activity. In the development of related inhibitors, structural modifications at similar positions have been shown to be tolerated. For instance, a hydroxyl-sulfonamide analog was designed with a hydroxamic acid on the sulfonamide moiety (-SO₂NHOH) to increase polarity. nih.gov This analog proved to be a selective inhibitor, demonstrating that such structural changes can be made while retaining biological function. nih.gov

Furthermore, synthetic routes starting from the related 5-chloro-2-hydroxy-N-phenylbenzamide have produced hydrazides (-CONHNH₂) and hydrazones (-CONHN=CH-R). lew.roresearchgate.net These represent significant modifications where the N-hydroxy group of a hypothetical hydroxamic acid is replaced by an N-amino group, which is then further functionalized. Such changes alter the hydrogen bonding and chelating properties of the molecule, leading to a different pharmacological profile.

Linker Region Modifications and their Pharmacological Implications

The linker region in benzamide and hydroxamic acid-based inhibitors connects the metal-chelating head group to the cap group that interacts with the outer protein surface. nih.gov Its length, composition, and rigidity are critical determinants of a compound's biological activity and isoform selectivity. acs.org

Systematic modifications to the linker can enhance binding affinity and optimize the pharmacological profile. For instance, in a series of 1,2,3-triazole-based hydroxamides, modifying the linker by integrating different acids was explored to increase flexibility and binding affinity with HDAC enzymes. mdpi.com The introduction of a triazole ring into the linker of suberoylanilide hydroxamic acid (SAHA)-like hydroxamates has been shown to yield compounds up to four times more potent than SAHA, with optimal activity observed when five- or six-membered methylene (B1212753) spacers were present between the triazole and the hydroxamate group. mdpi.com

The influence of the linker's aliphatic chain length is also evident in other classes of HDAC inhibitors. mdpi.com Studies on indazolyl SAHA analogs demonstrated a strong correlation between chain length and biological activity, with longer chains sometimes leading to significantly higher potency against specific HDAC isoforms. mdpi.com Conversely, in other series, attaching a hydrophobic group or an electron-withdrawing group to the linker's phenyl ring has been associated with a decrease in activity. nih.gov The nature of the linker is a key factor in directing selectivity; depending on the chemotype of the linker, some compounds can be engineered to selectively inhibit HDAC1 over HDAC6, or vice versa. acs.org

Table 1: Impact of Linker Modification on HDAC Inhibition for Selected Analogs

Compound/Analog Class Linker Modification Pharmacological Implication Reference(s)
Triazole-linked SAHA-like hydroxamates Introduction of 1,2,3-triazole with 5- or 6-methylene spacers Up to four times more potent than SAHA mdpi.com
Indazolyl SAHA analogs Variation in aliphatic chain length (n=5) Higher activity towards HDAC1, HDAC2, and HDAC8 compared to shorter chain homologs mdpi.com
Substituted Phenyl Hydroxamates Attachment of a hydrophobic group to the linker's phenyl ring Decline in activity nih.gov

Stereochemical Considerations in Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a pivotal factor in the biological activity of chiral drugs, as it governs the interaction with their biological targets. nih.govpatsnap.com Enantiomers of a chiral compound can exhibit significant differences in pharmacokinetics and pharmacodynamics, with one isomer often being more potent or, in some cases, responsible for adverse effects. patsnap.comnih.gov

For benzamide derivatives, the orientation of the amide group can be dictated by the stereochemistry of adjacent chiral substituents. nih.gov In molecules with chiral centers, the spatial arrangement influences how the compound fits into the binding site of a protein or enzyme, akin to a key fitting into a lock. patsnap.com This principle is fundamental in the design of targeted inhibitors.

In the context of natural product-inspired compounds, chirality can have a profound impact on biological activity. For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism was responsible for the enhanced biological effect of the natural stereoisomer. nih.gov While stereochemistry only affected target binding for certain subclasses of these derivatives, it resulted in significant differences in antimalarial activity across all subclasses. nih.gov Chiral hydroxamic acid ligands have proven to be invaluable tools in asymmetric synthesis, enabling the creation of complex natural products with precise stereochemical control, which is crucial for their biological function. mdpi.com

Table 2: Influence of Stereochemistry on Biological Activity for Selected Compounds

Compound/Analog Class Stereochemical Feature Impact on Activity Reference(s)
3-Br-acivicin and derivatives (5S, αS) isomers vs. other isomers Only (5S, αS) isomers displayed significant antiplasmodial activity, suggesting stereoselective uptake. nih.gov
Benzamides with chiral substituents Orientation of the tertiary amide group Governed by the stereochemistry of an adjacent chiral substituent, affecting conformational equilibria. nih.gov

Computational Chemistry and Molecular Modeling of 5 Chloro N,2 Dihydroxybenzamide

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method helps in understanding the binding mode and affinity between the ligand and the target protein's active site. The process involves generating various conformations of the ligand and fitting them into the receptor's binding pocket, followed by scoring these poses based on factors like intermolecular forces.

For a compound like 5-Chloro-N,2-dihydroxybenzamide, molecular docking simulations would be employed to identify potential biological targets and elucidate the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. A typical output from such a study would include binding energy scores (e.g., in kcal/mol), which indicate the strength of the interaction. However, no studies presenting such data for this compound could be identified.

Molecular Dynamics Simulations for Ligand-Target Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the atomic and molecular motion, providing insights into the physical movements and conformational changes of the protein and the ligand.

An MD simulation for a this compound-protein complex would involve placing the docked system in a simulated physiological environment (including water and ions) and calculating the atomic trajectories over a set period (nanoseconds to microseconds). Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are analyzed to confirm the stability of the binding. Stable RMSD values over the simulation time suggest a stable interaction. Research detailing these simulations for this compound is currently absent from the literature.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds. These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

A QSAR study involving this compound would require a dataset of structurally similar compounds with known biological activities. Various descriptors for these molecules (e.g., electronic, steric, and hydrophobic properties) would be calculated and used to build a predictive model. No published QSAR models specific to this compound or a closely related series were found.

Prediction of Biological Interactions and Selectivity

Computational tools are instrumental in predicting the spectrum of biological interactions a compound might have and its selectivity towards specific targets. By comparing the structure of a compound like this compound against databases of known pharmacologically active molecules and protein binding sites, predictions can be made about its potential targets and off-targets. This helps in anticipating the compound's broader biological profile and potential for selectivity. This type of predictive analysis for this compound has not been documented in the reviewed literature.

Preclinical and Translational Research of 5 Chloro N,2 Dihydroxybenzamide Derivatives

In Vitro Efficacy and Selectivity Studies (e.g., Cell Lines)

The initial phase of preclinical assessment involves rigorous in vitro testing to determine a compound's efficacy against specific targets and its selectivity. Derivatives of 5-Chloro-N,2-dihydroxybenzamide have been evaluated against a diverse range of pathogens and cell lines, demonstrating a broad spectrum of potential therapeutic applications, including antibacterial, antiviral, and anticancer activities.

Antiviral Research: A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of human adenovirus (HAdV) and respiratory syncytial virus (RSV). nih.govnih.govnih.gov In studies using cell lines like A549, these compounds were shown to suppress viral replication, the generation of progeny viruses, and virus-induced inflammatory responses. nih.govnih.gov For instance, several derivatives exhibited sub-micromolar to low micromolar potency against HAdV, with some showing high selectivity indexes (SI > 100) compared to the lead compound, niclosamide (B1684120). nih.govresearchgate.net The mechanism for RSV inhibition involves the suppression of IRF3 and NF-κB activation, key components of the host's inflammatory response to viral infection. nih.govnih.gov

Interactive Data Table: In Vitro Antiviral Activity of Selected Derivatives

Compound/DerivativeVirus TargetCell LineEfficacy Metric (IC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)Source
Compound 15 HAdVA5490.27 µM156.8 µM>580 nih.govresearchgate.net
Compound 6 HAdVA549Not specified>100 µM>100 nih.gov
Compound 43 HAdVA549Not specified>100 µM>100 nih.gov
Compound 26 RSVHEp-2Not specified322.6 µMNot specified nih.gov
Compound 28 RSVHEp-2Not specified89.9 µMNot specified nih.gov

Anticancer Research: In the realm of oncology, novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (B354443) derivatives have been synthesized and tested against various human cancer cell lines. nih.gov These studies revealed that specific derivatives could effectively inhibit the growth of breast adenocarcinoma (MCF-7, MDA-MB-231), colorectal adenocarcinoma (Caco-2), and carcinoma (HCT-116) cells. The selectivity of these compounds is a critical aspect of the research, with some derivatives, like compounds 24 and 33, demonstrating preferential activity against cancer cells compared to non-cancerous cell lines such as hTERT-RPE1 (immortalized retinal-pigmented epithelium). nih.gov The primary mechanism identified for this anticancer activity is the inhibition of tubulin polymerization, which leads to cell cycle arrest. nih.gov

Interactive Data Table: In Vitro Anticancer Activity of Selected Derivatives

Compound/DerivativeCancer Cell LineActivitySelectivityMechanism of ActionSource
Compound 24 MCF-7, MDA-MB-231 (Breast)High EfficacySelective for breast cancer subtypesTubulin Polymerization Inhibition nih.gov
Compound 33 Caco-2, HCT-116 (Colon)High EfficacySelective for colon cancer subtypesTubulin Polymerization Inhibition nih.gov

Antibacterial Research: Certain 5-chloro-2-hydroxy-N-phenylbenzamide derivatives have shown potent bacteriostatic and bactericidal activity, particularly against vancomycin-resistant Enterococcus faecalis (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters determined in these studies. For instance, some derivatives displayed strong activity against VRE with MIC values ranging from 0.199 to 25 µM, which was comparable or superior to standard antibiotics like ampicillin (B1664943) and ciprofloxacin. nih.gov

Pharmacodynamic Biomarker Identification

Pharmacodynamic (PD) biomarkers are essential for demonstrating that a compound is engaging its target and eliciting the desired biological response in preclinical and clinical settings. For derivatives of this compound, research has identified several potential PD biomarkers linked to their mechanisms of action.

In anticancer studies, where derivatives act as tubulin polymerization inhibitors, a key pharmacodynamic effect is the disruption of the cell cycle. Flow cytometry assays have shown that effective compounds lead to cell cycle arrest at the G2/M phase in a dose-dependent manner. nih.gov Therefore, the measurement of G2/M phase arrest in tumor cells could serve as a robust PD biomarker.

In the context of antiviral research against RSV, the mechanism involves mitigating the host inflammatory response. Studies have shown that potent derivatives decrease the RSV-induced phosphorylation of key signaling proteins like IRF3 (at serine 396) and p65 (at serine 536), a subunit of NF-κB. nih.govnih.gov The levels of these phosphorylated proteins, as well as downstream inflammatory cytokines and chemokines, could be utilized as PD biomarkers to assess the biological activity of the compounds during treatment. nih.gov

Safety and Toxicity Assessment (General Research Framework)

The preclinical safety and toxicity assessment for any new chemical entity, including this compound derivatives, follows a structured framework designed to identify potential liabilities before human trials. This process begins in vitro and progresses to in vivo models.

The initial step involves determining cytotoxicity in various cell lines, often expressed as the 50% cytotoxic concentration (CC50). This is performed on both target (e.g., cancer) and non-target (e.g., normal) cell lines to establish a therapeutic window or selectivity index (SI = CC50/IC50). Derivatives with low cytotoxicity and a high SI are prioritized for further development. nih.govnih.gov For example, several anti-HAdV derivatives were selected for further study because they displayed significantly decreased cytotoxicity compared to the parent compound, with CC50 values exceeding 100 µM in some cases. nih.govresearchgate.net

The framework then moves to in vivo toxicity studies in animal models. A key initial study is the determination of the Maximum Tolerated Dose (MTD), which is the highest dose of a drug that does not cause unacceptable side effects. For one promising anti-HAdV derivative, compound 15, an MTD of 150 mg/kg was established in hamsters, indicating low in vivo toxicity and supporting its candidacy for future efficacy studies. nih.govresearchgate.netacs.org This systematic approach ensures that only compounds with a favorable preliminary safety profile advance in the development pipeline.

Emerging Research Areas and Future Perspectives for 5 Chloro N,2 Dihydroxybenzamide

Novel Therapeutic Applications

While direct therapeutic applications of 5-Chloro-N,2-dihydroxybenzamide are not yet extensively documented, research into its analogues has revealed significant potential in the field of anti-infectives. These studies provide a strong rationale for the future investigation of this compound itself.

Antiviral Activity:

A notable area of research has been the exploration of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as potent antiviral agents. These compounds have demonstrated significant efficacy against respiratory syncytial virus (RSV) and human adenovirus (HAdV). nih.govnih.gov

Respiratory Syncytial Virus (RSV): Analogues of this compound have been identified as potent inhibitors of RSV replication. nih.gov Beyond direct viral inhibition, these compounds have also been shown to suppress RSV-induced inflammatory responses by modulating key signaling pathways, including those involving IRF3 and NF-κB. nih.gov This dual action suggests their potential not only to combat the virus but also to alleviate the associated inflammatory symptoms, a significant aspect of RSV pathogenesis. nih.gov

Human Adenovirus (HAdV): A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been reported as potent inhibitors of HAdV. nih.gov Preliminary mechanistic studies suggest that some of these compounds may target the HAdV DNA replication process, while others appear to interfere with later stages of the viral life cycle. nih.gov

Antimicrobial Activity:

Another promising therapeutic avenue for derivatives of this scaffold is in the realm of antimicrobial agents. Research has focused on sulfonamide derivatives incorporating a 5-chloro-2-hydroxybenzoic acid moiety, demonstrating a broad spectrum of activity.

Antibacterial and Antimycobacterial Activity: These sulfonamide derivatives have been evaluated for their in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as mycobacteria. nih.gov One of the most active compounds identified was 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, which showed notable activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, certain derivatives displayed promising activity against Mycobacterium kansasii. nih.gov

The following table summarizes the antimicrobial activity of a selected sulfonamide derivative of 5-chloro-2-hydroxybenzoic acid.

CompoundTarget OrganismActivity (MIC in µmol/L)
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-sensitive Staphylococcus aureus15.62-31.25
Methicillin-resistant Staphylococcus aureus15.62-31.25

Data sourced from a study on sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold. nih.gov

Rational Drug Design Strategies

The development of potent therapeutic agents from the this compound scaffold has been guided by rational drug design strategies, primarily centered on structure-activity relationship (SAR) studies. These studies systematically modify the chemical structure of the lead compounds to enhance their efficacy and reduce toxicity.

For the antiviral N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, researchers have synthesized and screened a series of derivatives to identify key structural features that contribute to their anti-HAdV and anti-RSV activity. nih.govnih.gov For instance, certain substitutions on the phenyl ring have been shown to significantly impact the inhibitory potency and selectivity index. nih.gov The goal of these modifications is to optimize the compound's interaction with its molecular target, thereby maximizing its therapeutic effect.

Similarly, in the development of antimicrobial sulfonamides, the 5-chloro-2-hydroxybenzoic acid scaffold has been coupled with various sulfonamide moieties to explore the impact of these substitutions on antibacterial and antimycobacterial activity. nih.gov The variation in activity observed among the different derivatives provides valuable insights into the structural requirements for potent antimicrobial action.

The table below illustrates the impact of structural modifications on the antiviral activity of selected N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues against Human Adenovirus.

CompoundIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Niclosamide (B1684120) (Lead Compound)Not specifiedNot specified<100
Compound 150.27156.8>100

Data from a study on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as HAdV inhibitors. nih.gov

Combinatorial Approaches with Other Therapeutic Agents

The exploration of combinatorial approaches involving derivatives of this compound is a logical next step in their development, although specific studies in this area are currently limited. The rationale for combination therapy is to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce the required doses of individual agents, thereby minimizing side effects.

Given the demonstrated antiviral and anti-inflammatory properties of some analogues, it is conceivable that they could be used in combination with other antiviral drugs that have different mechanisms of action. For instance, in the context of RSV, a combination of a this compound derivative that inhibits viral replication and a monoclonal antibody that targets the viral fusion protein could provide a synergistic effect.

In the realm of antibacterial therapy, particularly against resistant strains like MRSA, combining a 5-chloro-2-hydroxybenzoic acid-based sulfonamide with a conventional antibiotic could be a viable strategy to combat resistance.

Future research should focus on in vitro and in vivo studies to evaluate the synergistic, additive, or antagonistic effects of combining these novel compounds with existing therapeutic agents.

Addressing Resistance Mechanisms

As with any antimicrobial or antiviral agent, the potential for the development of resistance is a critical consideration. While there is currently no specific research available on resistance mechanisms to this compound or its direct derivatives, understanding potential resistance pathways is crucial for their long-term therapeutic viability.

For the antiviral analogues, resistance could potentially emerge through mutations in the viral proteins that are the targets of these compounds. For example, if a compound targets a viral polymerase, mutations in the gene encoding this enzyme could lead to a less sensitive protein, thereby conferring resistance.

In the case of the antibacterial sulfonamide derivatives, which are likely to inhibit folate synthesis, resistance could arise through several well-established mechanisms, including:

Target modification: Mutations in the dihydropteroate (B1496061) synthase (DHPS) enzyme that reduce the binding affinity of the sulfonamide.

Increased production of PABA: Overproduction of the natural substrate, para-aminobenzoic acid (PABA), can outcompete the sulfonamide inhibitor.

Drug efflux: The acquisition of efflux pumps that actively transport the drug out of the bacterial cell.

Future research will need to investigate the potential for resistance development to these novel compounds. This will involve long-term in vitro evolution studies to select for resistant viral or bacterial strains, followed by genomic and biochemical analyses to identify the mechanisms of resistance. This knowledge will be instrumental in designing second-generation compounds that can overcome or circumvent these resistance pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-Chloro-N,2-dihydroxybenzamide derivatives?

  • Methodology :

  • Amidation : Start with 5-chlorosalicylic acid or its methoxy-protected variant (e.g., 5-chloro-2-methoxybenzoic acid) and react with amines (e.g., benzylamine) using coupling agents like ethyl chloroformate in dichloromethane (DCM) with triethylamine as a base .
  • Functionalization : Chlorosulfonation with chlorosulfonic acid introduces sulfonyl chloride groups, enabling further coupling with aromatic or heterocyclic amines .
  • Demethylation : Reflux methoxy-protected intermediates with sodium cyanide in anhydrous DMSO to restore the hydroxyl group .
    • Critical Parameters : Reaction yields depend on protecting group strategies (e.g., methoxy groups improve chlorosulfonation efficiency) .

Q. How is this compound characterized spectroscopically?

  • Analytical Workflow :

  • 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.13–7.78 ppm for benzamide derivatives) and hydroxyl group presence .
  • Mass Spectrometry (ESI) : Verify molecular weights (e.g., [M+H]+ at m/z 475.07305 for derivatives) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .

Advanced Research Questions

Q. How can structural modifications of this compound enhance biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Substituent Effects : Introducing sulfonamide groups (e.g., 4-sulfamoylbenzyl) improves cytotoxicity against cancer cell lines (e.g., IC50 values <10 µM for MCF-7 and HCT-116) by enhancing tubulin-binding affinity .
  • Hydroxyl Group Role : The free hydroxyl group at position 2 is critical for hydrogen bonding with tubulin’s colchicine-binding site, as shown via molecular docking .
    • Experimental Validation :
  • Biological Assays : Test derivatives against panels of cancer cell lines (e.g., breast adenocarcinoma MCF-7, colorectal Caco-2) and compare selectivity indices using normal cell lines (e.g., hTERT-RPE1) .

Q. What mechanistic approaches explain the antitumor activity of this compound derivatives?

  • Mechanistic Studies :

  • Tubulin Polymerization Inhibition : Quantify inhibition via in vitro tubulin polymerization assays (e.g., IC50 ~1.2 µM for compound 24) and confirm G2/M cell cycle arrest using flow cytometry .
  • Signaling Pathway Analysis : Evaluate suppression of oncogenic pathways (e.g., EGFR, NF-κB) using Western blotting or luciferase reporter assays .
    • Computational Tools :
  • Molecular Docking : Use software like AutoDock to model interactions with tubulin (PDB: 1SA0) and prioritize derivatives with optimal binding energies (e.g., ∆G < -9 kcal/mol) .

Critical Considerations for Experimental Design

  • Low-Yield Reactions : Optimize substitution reactions (e.g., NaN₃ in DMF at 80°C for azide introduction) by varying catalysts (e.g., CuI for methoxy substitution) .
  • Data Contradictions : Address discrepancies in biological activity by validating assays in triplicate and using orthogonal methods (e.g., cytotoxicity + tubulin polymerization) .
  • Crystallography : For structural confirmation, employ SHELXL for small-molecule refinement or SHELXE for high-throughput phasing of macromolecular complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.